molecular formula C9H15N5 B6642284 8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane

8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B6642284
M. Wt: 193.25 g/mol
InChI Key: RAPZJQOHVKCSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure and the presence of a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps. One common method includes the Diels-Alder reaction, where a dienophile reacts with a diene to form the bicyclic structure. The tetrazole ring is then introduced through a cycloaddition reaction involving azides and nitriles under specific conditions, such as the presence of a catalyst like zinc chloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the tetrazole ring can be modified by introducing different substituents using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects. The bicyclic structure also contributes to the compound’s stability and ability to interact with multiple targets simultaneously .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure combined with the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-14-7-2-3-8(14)5-6(4-7)9-10-12-13-11-9/h6-8H,2-5H2,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPZJQOHVKCSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.